molecular formula C15H23NO B13344067 1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13344067
M. Wt: 233.35 g/mol
InChI Key: UTVQEILYXBUZNC-UHFFFAOYSA-N
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Description

1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is a chemical compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and an aminomethyl group attached to a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,3-dimethylphenylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanols or amines.

Scientific Research Applications

1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in pain management and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **1-((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol
  • **2-((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol
  • **3-((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol

Uniqueness

1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct chemical and biological properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(2,3-dimethylanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-12-7-6-8-14(13(12)2)16-11-15(17)9-4-3-5-10-15/h6-8,16-17H,3-5,9-11H2,1-2H3

InChI Key

UTVQEILYXBUZNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2(CCCCC2)O)C

Origin of Product

United States

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